3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2/c1-29-19(11-18(28-29)14-4-3-5-17(10-14)32-2)21(31)27-16-8-9-30(13-16)20-7-6-15(12-26-20)22(23,24)25/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYFJQHUCGIQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the methoxyphenyl, methyl, pyrrolidinyl, and trifluoromethylpyridinyl groups through various coupling reactions. Common synthetic methods include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the pyrazole core and the aromatic substituents.
Amidation reactions: These are employed to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carboxamide group would produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their anti-inflammatory, anticancer, and antiviral activities.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Variations
The compound’s uniqueness arises from its hybrid structure combining pyrazole, pyrrolidine, and trifluoromethylpyridine groups. Below is a comparative analysis with key analogs:
Functional Group Impact on Bioactivity
- Methoxy vs. Chloro Substituents: The target compound’s 3-methoxyphenyl group improves water solubility compared to chlorophenyl analogs (e.g., ’s compound), which may enhance oral bioavailability .
Trifluoromethyl Pyridine :
- The 5-(trifluoromethyl)pyridine group (shared with ’s compound) enhances metabolic stability and electron-deficient character, improving target binding in enzyme-active sites .
Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological properties:
- Pyrazole Core : The pyrazole ring is known for its ability to interact with various biological targets.
- Methoxyphenyl Group : This moiety may enhance lipophilicity and influence binding affinity to targets.
- Trifluoromethyl Group : Known to modulate the electronic properties of the compound, potentially affecting its interaction with biological molecules.
1. Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
In vivo studies indicated that these compounds could reduce inflammation markers effectively when tested against standard anti-inflammatory drugs.
2. Anticancer Potential
Research has highlighted the anticancer potential of pyrazole derivatives. The compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study evaluated the effects of similar pyrazole compounds on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 1 μM.
3. Antimicrobial Activity
Some derivatives of pyrazoles have been reported to possess antimicrobial properties. The compound's structural features suggest potential effectiveness against a range of bacterial strains.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes like COX and others involved in inflammatory pathways.
- Cell Signaling Modulation : Altering pathways related to apoptosis and cell survival.
- Receptor Interaction : Potential binding to specific receptors involved in pain and inflammation signaling.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or ketones under reflux in ethanol or acetic acid.
Introduction of the pyrrolidine-pyridine moiety : Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane.
Trifluoromethylpyridine incorporation : Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
- Optimization :
- Temperature control : Higher yields (70–85%) are achieved at 80–100°C for cyclocondensation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require rigorous drying .
- Catalyst loading : 5–10 mol% Pd catalysts reduce side-product formation .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns proton environments (e.g., methoxyphenyl aromatic protons at δ 6.7–7.2 ppm) and carbonyl carbons (δ ~165 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁F₃N₄O₂: 454.1612) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms amide bond geometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethylpyridine group in target binding?
- Design :
- Analog synthesis : Replace trifluoromethylpyridine with halogenated (Cl, Br) or methylpyridine variants.
- Biological assays : Test inhibition potency (IC₅₀) against target enzymes (e.g., Factor Xa or kinases) .
- Key findings :
- Trifluoromethyl groups enhance lipophilicity (LogP ↑ by ~0.5 units) and metabolic stability .
- Pyridine nitrogen positioning affects hydrogen bonding with active-site residues (e.g., Lys or Asp in kinases) .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Factor Xa's S1/S4 pockets) .
- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns trajectories) .
- Free energy calculations (MM-PBSA) : Quantify binding affinity (ΔG ~ -40 kcal/mol for high-affinity analogs) .
Q. How can researchers resolve contradictions in biological activity data across assay platforms?
- Case example : Discrepancies in IC₅₀ values between enzymatic assays and cell-based models.
- Approach :
- Assay standardization : Normalize substrate concentrations and incubation times .
- Plasma protein binding correction : Measure free fraction via equilibrium dialysis; adjust IC₅₀ using Cheng-Prusoff equation .
- Data validation : Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
